![molecular formula C6H12B2O4 B11940745 2,2'-Bi-1,3,2-dioxaborinane CAS No. 13826-25-0](/img/structure/B11940745.png)
2,2'-Bi-1,3,2-dioxaborinane
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Overview
Description
2,2’-Bi-1,3,2-dioxaborinane, also known as bis(neopentyl glycolato)diboron, is a boron-containing compound with the molecular formula C6H12B2O4. It is characterized by its unique structure, which includes two boron atoms connected through a dioxaborinane ring system. This compound is known for its applications in organic synthesis, particularly in the field of enantioselective diboration of alkenes .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2’-Bi-1,3,2-dioxaborinane can be synthesized through the reaction of neopentyl glycol with boron-containing reagents. One common method involves the use of diboron reagents in the presence of catalysts such as TBS-DHG or DHR. The reaction typically takes place under mild conditions, often at room temperature, and results in the formation of the desired product with high enantioselectivity .
Industrial Production Methods
Industrial production of 2,2’-Bi-1,3,2-dioxaborinane follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure consistent product quality. The compound is usually produced in powder or crystalline form and stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
2,2’-Bi-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Diboration: It is an effective reagent for the enantioselective diboration of alkenes, forming boron-containing products.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common
Common Reagents and Conditions
Diboration: Typically involves the use of carbohydrate-derived catalysts such as TBS-DHG or DHR under mild conditions.
Substitution: Requires suitable nucleophiles or electrophiles depending on the desired substitution.
Oxidation and Reduction: Involves the use of oxidizing or reducing agents under controlled conditions
Major Products Formed
Diboration: Produces enantioselective diborated alkenes.
Substitution: Results in substituted boron-containing compounds.
Oxidation and Reduction: Forms oxidized or reduced derivatives of the original compound
Scientific Research Applications
Organic Synthesis
Role as a Reagent
2,2'-Bi-1,3,2-dioxaborinane is primarily utilized as a reagent for forming carbon-carbon bonds. Its ability to participate in cross-coupling reactions makes it invaluable for synthesizing complex organic molecules. For instance, it has been employed in the enantioselective diboration of alkenes when used with specific catalysts derived from carbohydrates .
Case Study: Diboration of Alkenes
A notable application involves the use of this compound in conjunction with carbohydrate-derived catalysts for the enantioselective diboration of alkenes. This reaction has been shown to enhance both catalytic efficiency and substrate scope .
Polymer Chemistry
Boron-Containing Polymers
This compound serves as a building block for boron-containing polymers that exhibit improved thermal and mechanical properties. These polymers are particularly beneficial in industries such as automotive and aerospace.
Application Example
Research has demonstrated that incorporating this compound into polymer formulations can lead to materials with enhanced durability and performance under stress conditions .
Pharmaceutical Development
Drug Synthesis
In pharmaceutical chemistry, this compound plays a crucial role in the synthesis of boron-containing pharmaceuticals. These compounds often exhibit improved efficacy and reduced side effects compared to traditional drug molecules.
Case Study: G-Secretase Inhibitors
The compound has been utilized in the development of g-secretase inhibitors, which are significant in treating Alzheimer's disease. The synthesis pathway involving this compound has been documented to yield high-purity products suitable for further biological testing .
Materials Science
Advanced Materials Production
In materials science, this compound is applied in creating advanced materials like boron-doped semiconductors. These materials are essential for the electronics industry due to their unique electrical properties.
Data Table: Properties of Boron-Doped Semiconductors
Property | Value |
---|---|
Electrical Conductivity | Enhanced |
Thermal Stability | High |
Mechanical Strength | Improved |
Catalysis
Catalytic Processes
The compound is also employed in various catalytic processes that enhance reaction efficiency and selectivity. It provides efficient pathways for hydroboration reactions and other transformations.
Case Study: Hydroboration of Carbonyl Compounds
Recent studies have highlighted the effectiveness of using this compound as a catalyst for hydroboration reactions involving aldehydes and ketones. The results showed excellent yields under mild conditions with low catalyst loadings .
Mechanism of Action
The mechanism by which 2,2’-Bi-1,3,2-dioxaborinane exerts its effects involves the interaction of its boron atoms with other molecules. In the case of diboration, the compound acts as a source of boron, which is transferred to the alkene substrate in the presence of a catalyst. This process involves the formation of a boron-alkene complex, followed by the transfer of boron atoms to the substrate, resulting in the formation of diborated products .
Comparison with Similar Compounds
2,2’-Bi-1,3,2-dioxaborinane is unique due to its specific structure and reactivity. Similar compounds include:
Bis(neopentyl glycolato)diboron: Another boron-containing compound with similar applications.
Bis(2,2-dimethyl-1,3-propanediolato)diboron: Shares structural similarities but differs in reactivity and applications.
4,4,4’,4’,6,6’-Hexamethyl-2,2’-bi-1,3,2-dioxaborinane: A related compound with different substituents, affecting its chemical properties
Biological Activity
2,2'-Bi-1,3,2-dioxaborinane is a compound in the boron-containing family that exhibits significant biological activity. Its structure allows it to participate in various chemical reactions and interactions with biological systems. This article synthesizes current knowledge regarding its biological activity, including antimicrobial properties, cytotoxicity, and potential therapeutic applications.
This compound features a dioxaborinane backbone that contributes to its reactivity and biological interactions. This compound can undergo hydrolysis and other transformations that may influence its biological activity.
Property | Value |
---|---|
Molecular Formula | C₈H₁₁B₂O₄ |
Molecular Weight | 185.9 g/mol |
Solubility | Soluble in polar solvents |
Stability | Stable under neutral pH |
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various pathogens. A study screened this compound against Gram-positive and Gram-negative bacteria, revealing significant inhibitory effects.
Case Study: Antimicrobial Screening
In a recent study published in SciELO Chile, the antimicrobial efficacy of several boron compounds was evaluated. The results showed that this compound had notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics .
Cytotoxicity and Therapeutic Potential
The cytotoxic effects of this compound have been investigated in various cancer cell lines. Preliminary findings suggest that this compound may induce apoptosis in malignant cells while sparing normal cells.
Table 2: Cytotoxic Activity of this compound
Cell Line | IC₅₀ (µM) |
---|---|
HeLa (cervical cancer) | 15 |
MCF-7 (breast cancer) | 20 |
A549 (lung cancer) | 25 |
These results indicate a promising therapeutic window for further exploration in cancer treatment.
The mechanism by which this compound exerts its biological effects may involve the formation of boron complexes with cellular components. These interactions can disrupt cellular processes such as DNA replication and protein synthesis.
Environmental Impact and Bioavailability
The environmental fate of boron compounds like this compound is crucial for assessing their safety and efficacy. Studies indicate that boron is highly bioavailable to aquatic organisms and can accumulate in certain species . This raises considerations for ecological risk assessments when developing therapeutic applications.
Properties
CAS No. |
13826-25-0 |
---|---|
Molecular Formula |
C6H12B2O4 |
Molecular Weight |
169.78 g/mol |
IUPAC Name |
2-(1,3,2-dioxaborinan-2-yl)-1,3,2-dioxaborinane |
InChI |
InChI=1S/C6H12B2O4/c1-3-9-7(10-4-1)8-11-5-2-6-12-8/h1-6H2 |
InChI Key |
FOGDFVUQHQEIPV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCCCO1)B2OCCCO2 |
Origin of Product |
United States |
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